molecular formula C16H15ClN2O3 B11209901 N-(3-chlorophenyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide

N-(3-chlorophenyl)-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide

Cat. No.: B11209901
M. Wt: 318.75 g/mol
InChI Key: NRLOXNPUZLKQDM-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound. The presence of a chlorophenyl group and a hydroxy group adds to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the chlorophenyl group and the hydroxy group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and safety. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinoline ketones, while substitution reactions can produce a variety of chlorophenyl derivatives.

Scientific Research Applications

N-(3-CHLOROPHENYL)-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(3-CHLOROPHENYL)-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE include:

  • 2-chloro-N-(2-chlorophenyl)nicotinamide
  • 2-chloro-N-(3-chlorophenyl)nicotinamide
  • 2-chloro-N-(4-chlorophenyl)nicotinamide
  • N-(2-bromophenyl)-2-chloronicotinamide

Uniqueness

What sets N-(3-CHLOROPHENYL)-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE apart is its specific combination of functional groups and the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H15ClN2O3/c17-9-4-3-5-10(8-9)18-15(21)13-14(20)11-6-1-2-7-12(11)19-16(13)22/h3-5,8H,1-2,6-7H2,(H,18,21)(H2,19,20,22)

InChI Key

NRLOXNPUZLKQDM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)Cl)O

Origin of Product

United States

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